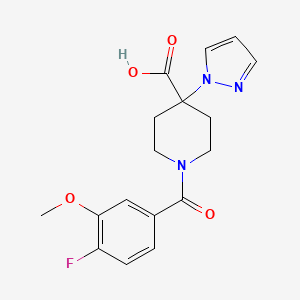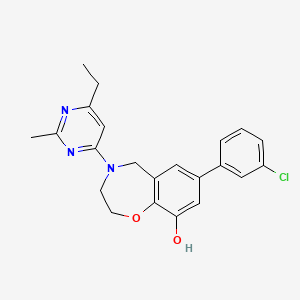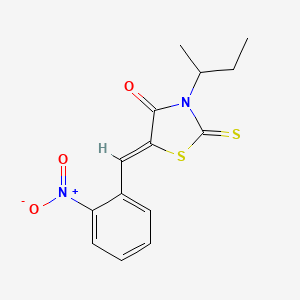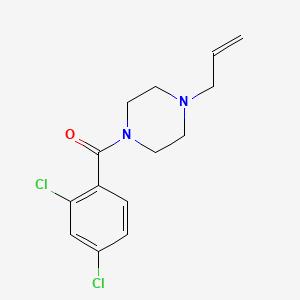![molecular formula C18H22F2N2O2S B5274071 (2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5274071.png)
(2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique tricyclic structure, which includes a cyclopropylsulfonyl group and a difluorophenyl group. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tricyclic core: The tricyclic core can be synthesized through a series of cyclization reactions, often involving the use of cyclohex-2-en-1-one and maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate.
Introduction of the cyclopropylsulfonyl group: This step involves the sulfonylation of the tricyclic core using cyclopropylsulfonyl chloride under basic conditions.
Addition of the difluorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[52202,6]undecane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features make it a candidate for investigating new mechanisms of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of innovative products and technologies.
Mechanism of Action
The mechanism of action of (2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: This compound shares a similar tricyclic core but differs in its functional groups and overall structure.
Aryl piperazine derivatives: These compounds have similar structural features and are studied for their biological activities, including antiviral and anticancer properties.
Uniqueness
(2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[52202,6]undecane is unique due to its specific combination of functional groups and tricyclic structure
Properties
IUPAC Name |
(2R,3R,6R)-5-cyclopropylsulfonyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2S/c19-15-3-1-2-13(16(15)20)14-10-22(25(23,24)12-4-5-12)17-11-6-8-21(9-7-11)18(14)17/h1-3,11-12,14,17-18H,4-10H2/t14-,17+,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXWWSBPIMIBTO-BMGDILEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C3C2C4CCN3CC4)C5=C(C(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=C(C(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5273989.png)

![1-acetyl-N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-piperidinecarboxamide](/img/structure/B5274000.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5274006.png)

![N-(2-hydroxyethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5274012.png)

![4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B5274021.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5274035.png)

![rel-(4aS,8aS)-2-(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)octahydro-4a(2H)-isoquinolinol dihydrochloride](/img/structure/B5274043.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5274067.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-pyrazin-2-ylpropanamide](/img/structure/B5274070.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B5274074.png)
